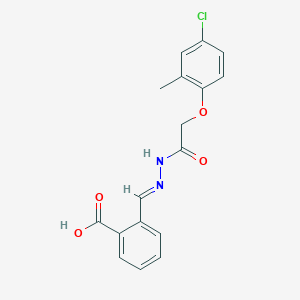
(E)-2-((2-(2-(4-chloro-2-methylphenoxy)acetyl)hydrazono)methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-((2-(2-(4-chloro-2-methylphenoxy)acetyl)hydrazono)methyl)benzoic acid is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as CHMFL-ABL-121, and it belongs to the family of benzoic acid derivatives.
Mécanisme D'action
(E)-2-((2-(2-(4-chloro-2-methylphenoxy)acetyl)hydrazono)methyl)benzoic acid inhibits the activity of ABL kinase by binding to its active site. ABL kinase is involved in the regulation of cell growth and differentiation, and its over-activity has been linked to the development of certain types of cancer. By inhibiting the activity of ABL kinase, (E)-2-((2-(2-(4-chloro-2-methylphenoxy)acetyl)hydrazono)methyl)benzoic acid can prevent the growth and proliferation of cancer cells.
Biochemical and physiological effects:
(E)-2-((2-(2-(4-chloro-2-methylphenoxy)acetyl)hydrazono)methyl)benzoic acid has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. This compound can also inhibit the activity of ABL kinase, which is involved in the regulation of cell growth and differentiation. In addition, research has shown that (E)-2-((2-(2-(4-chloro-2-methylphenoxy)acetyl)hydrazono)methyl)benzoic acid can reduce the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (E)-2-((2-(2-(4-chloro-2-methylphenoxy)acetyl)hydrazono)methyl)benzoic acid in lab experiments include its potential therapeutic applications in cancer treatment and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound include its potential toxicity and the need for further research to determine its safety and efficacy.
Orientations Futures
For research on (E)-2-((2-(2-(4-chloro-2-methylphenoxy)acetyl)hydrazono)methyl)benzoic acid include investigating its potential therapeutic applications in other diseases and conditions. Research can also focus on optimizing the synthesis method of this compound to improve its purity and yield. In addition, further studies can be conducted to determine the safety and efficacy of this compound in pre-clinical and clinical trials.
Méthodes De Synthèse
(E)-2-((2-(2-(4-chloro-2-methylphenoxy)acetyl)hydrazono)methyl)benzoic acid can be synthesized through a multi-step process involving the reaction of different chemicals. The first step involves the reaction of 4-chloro-2-methylphenol with acetyl chloride to form 2-(4-chloro-2-methylphenoxy)acetyl chloride. The second step involves the reaction of 2-(4-chloro-2-methylphenoxy)acetyl chloride with hydrazine hydrate to form 2-(2-(4-chloro-2-methylphenoxy)acetyl)hydrazine. The final step involves the reaction of 2-(2-(4-chloro-2-methylphenoxy)acetyl)hydrazine with 2-bromobenzoic acid to form (E)-2-((2-(2-(4-chloro-2-methylphenoxy)acetyl)hydrazono)methyl)benzoic acid.
Applications De Recherche Scientifique
(E)-2-((2-(2-(4-chloro-2-methylphenoxy)acetyl)hydrazono)methyl)benzoic acid has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of ABL kinase, which is involved in the development of certain types of cancer. Research has also shown that this compound can induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Formule moléculaire |
C17H15ClN2O4 |
|---|---|
Poids moléculaire |
346.8 g/mol |
Nom IUPAC |
2-[(E)-[[2-(4-chloro-2-methylphenoxy)acetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C17H15ClN2O4/c1-11-8-13(18)6-7-15(11)24-10-16(21)20-19-9-12-4-2-3-5-14(12)17(22)23/h2-9H,10H2,1H3,(H,20,21)(H,22,23)/b19-9+ |
Clé InChI |
MPDGPDKWJQKFAQ-DJKKODMXSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C/C2=CC=CC=C2C(=O)O |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=CC=C2C(=O)O |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Methylpiperazino){1-[(4-nitrophenyl)sulfonyl]-3-piperidyl}methanone](/img/structure/B229476.png)
![1-Methyl-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229477.png)
![1-Methyl-4-[1-(3-nitrobenzyl)piperidin-4-yl]piperazine](/img/structure/B229478.png)



![4-[1-(4-Nitrobenzyl)piperidin-4-yl]morpholine](/img/structure/B229482.png)
![1-[1-(4-Nitrobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B229483.png)
![1-[1-(3-Nitrobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B229484.png)
![2-{4-[1-(4-Nitrobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B229488.png)
![2-{4-[1-(2-Nitrobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B229490.png)
![1-[1-(2-Nitrobenzyl)-4-piperidinyl]azepane](/img/structure/B229493.png)
![1-(3-Bromobenzyl)-4-[(4-bromophenoxy)acetyl]piperazine](/img/structure/B229495.png)
![1-[(4-Methylphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B229498.png)